molecular formula C9H11ClN2 B6159248 1-(3-chloropyridin-4-yl)cyclobutan-1-amine CAS No. 1872443-67-8

1-(3-chloropyridin-4-yl)cyclobutan-1-amine

Cat. No.: B6159248
CAS No.: 1872443-67-8
M. Wt: 182.65 g/mol
InChI Key: QDLTXPKATCCTDH-UHFFFAOYSA-N
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Description

1-(3-chloropyridin-4-yl)cyclobutan-1-amine is a chemical compound with the molecular formula C9H11ClN2 It consists of a cyclobutane ring attached to an amine group and a 3-chloropyridin-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloropyridin-4-yl)cyclobutan-1-amine typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.

    Introduction of the 3-chloropyridin-4-yl Group: This step involves the coupling of the cyclobutane ring with a 3-chloropyridine derivative using a suitable coupling reagent such as palladium catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as:

    High-pressure reactors: for the cycloaddition step.

    Continuous flow reactors: for the coupling and amination steps to ensure high yield and purity.

    Catalysts: such as palladium or nickel to facilitate the coupling reactions.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloropyridin-4-yl)cyclobutan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

1-(3-chloropyridin-4-yl)cyclobutan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(3-chloropyridin-4-yl)cyclobutan-1-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids.

    Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or bind to DNA/RNA to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chloropyridin-2-yl)cyclobutan-1-amine
  • 1-(3-chloropyridin-5-yl)cyclobutan-1-amine
  • 1-(4-chloropyridin-3-yl)cyclobutan-1-amine

Uniqueness

1-(3-chloropyridin-4-yl)cyclobutan-1-amine is unique due to its specific substitution pattern on the pyridine ring and the presence of the cyclobutane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

1872443-67-8

Molecular Formula

C9H11ClN2

Molecular Weight

182.65 g/mol

IUPAC Name

1-(3-chloropyridin-4-yl)cyclobutan-1-amine

InChI

InChI=1S/C9H11ClN2/c10-8-6-12-5-2-7(8)9(11)3-1-4-9/h2,5-6H,1,3-4,11H2

InChI Key

QDLTXPKATCCTDH-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=C(C=NC=C2)Cl)N

Purity

95

Origin of Product

United States

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